3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride 3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15969799
InChI: InChI=1S/C9H14N2O.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,10-11H2;1H
SMILES:
Molecular Formula: C9H15ClN2O
Molecular Weight: 202.68 g/mol

3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride

CAS No.:

Cat. No.: VC15969799

Molecular Formula: C9H15ClN2O

Molecular Weight: 202.68 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride -

Specification

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
IUPAC Name 3-amino-3-(2-aminophenyl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C9H14N2O.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,10-11H2;1H
Standard InChI Key RUNFFVIDGPIROE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(CCO)N)N.Cl

Introduction

PropertyValue
Molecular FormulaC₉H₁₄N₂O·HCl
Free Base MW166.22 g/mol
Salt Form MW202.68 g/mol (calc.)
PSA (Free Base)81.3 Ų
logP (Free Base)1.22 (predicted)

The compound’s structure enables dual hydrogen-bonding interactions via its amino and hydroxyl groups, making it a versatile intermediate in organic synthesis.

Synthesis and Optimization

The hydrochloride salt is synthesized via catalytic hydrogenation of a nitro-precursor followed by acidification, as demonstrated in analogous protocols .

Representative Synthetic Route

Step 1: Reduction of Nitro Intermediate
A solution of 3-nitro-3-(2-nitrophenyl)propan-1-ol (20.0 g, 102.0 mmol) in methanol undergoes hydrogenation at 25°C using 10% Pd/C under a hydrogen atmosphere (1 atm). After 6 hours, filtration and solvent removal yield the free base as a viscous oil (98% yield) .

Step 2: Salt Formation
The free base is treated with concentrated HCl in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water provides the pure product (mp: 192–195°C dec.).

Critical Reaction Parameters

ParameterOptimal Condition
Catalyst Loading10% Pd/C (0.1 eq)
Hydrogen Pressure1 atm
SolventMethanol
Reaction Time6 hours

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water≈50 (25°C)
Ethanol≈30 (25°C)
Dichloromethane<1 (25°C)

The hydrochloride salt’s hygroscopic nature necessitates storage under anhydrous conditions.

Spectroscopic Data

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (aryl C=C), 1050 cm⁻¹ (C–O) .

  • ¹H NMR (D₂O): δ 7.20–7.05 (m, 4H, Ar–H), 3.75 (t, J=6.5 Hz, 2H, CH₂OH), 3.10 (m, 1H, CHNH₂), 2.85 (dd, J=13.2, 6.5 Hz, 2H, CH₂NH₂) .

Functional Applications

Pharmaceutical Intermediate

The compound serves as a precursor to neurologically active agents. Its bifunctional structure allows:

  • Peptide Mimetics: Incorporation into β-turn motifs via amide bond formation .

  • Metal Chelators: Coordination with transition metals (e.g., Cu²⁺) for antioxidant applications.

Material Science Applications

  • Epoxy Resin Modifier: Enhances crosslinking density in polymer networks due to dual reactivity (amine + hydroxyl groups).

  • Corrosion Inhibitor: Adsorbs onto metal surfaces via lone electron pairs on nitrogen and oxygen .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: No in vivo data on absorption or metabolism.

  • Catalytic Applications: Unexplored potential in asymmetric synthesis as a chiral ligand.

  • Thermal Stability: Decomposition pathways above 200°C require characterization.

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